Furo[3,2-c]pyridine Core Enables Subnanomolar BD2-Selective BET Inhibition with 354-Fold Selectivity Over BD1
Furo[3,2-c]pyridin-4(5H)-one derivatives, closely related to 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine, have been optimized to achieve exceptional BD2 domain selectivity over BD1 within the BET family of epigenetic readers. The lead compound XY153 (8l) potently binds BRD4 BD2 with an IC50 of 0.79 nM and exhibits 354-fold selectivity over BRD4 BD1 [1]. In contrast, pan-BET inhibitors such as JQ1 and OTX015 exhibit roughly equipotent binding across both domains, with BD1/BD2 selectivity ratios typically <5-fold [2]. This high domain selectivity is a direct consequence of the furo[3,2-c]pyridine core's unique ability to engage a specific hydrophobic pocket unique to BD2.
| Evidence Dimension | BRD4 BD2 binding affinity and BD1/BD2 selectivity |
|---|---|
| Target Compound Data | IC50 = 0.79 nM (BD2); 354-fold selectivity over BD1 |
| Comparator Or Baseline | Pan-BET inhibitors (JQ1, OTX015): BD1/BD2 selectivity <5-fold |
| Quantified Difference | ≥70-fold higher BD2 selectivity versus pan-BET comparators |
| Conditions | AlphaScreen binding assay, recombinant BRD4 bromodomains |
Why This Matters
The 354-fold BD2 selectivity of furopyridine-based inhibitors directly translates to a reduced toxicity profile in normal cells while maintaining potent antiproliferative activity in cancer cells (MV4-11 IC50 = 0.55 nM), a differentiation critical for selecting lead compounds with therapeutic windows suitable for clinical development [3].
- [1] Li J, Zhang C, Xu H, et al. Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. J Med Chem. 2022;65(7):5760-5799. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
- [3] Gilan O, Rioja I, Knezevic K, et al. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science. 2020;368(6489):387-394. View Source
